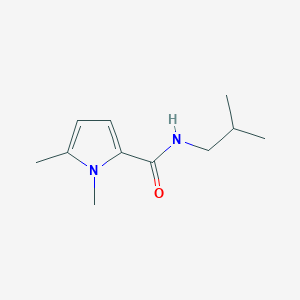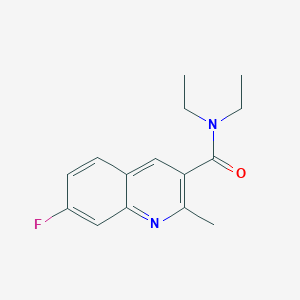
N-cyclopropyl-4-methyl-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-4-methyl-1H-indole-2-carboxamide, also known as CP 47,497, is a synthetic cannabinoid that acts as a potent agonist of cannabinoid receptors. It was first synthesized in the 1980s as part of research into the structure-activity relationships of cannabinoids. Since then, CP 47,497 has been widely used in scientific research to study the mechanisms of action of cannabinoids and their effects on the body.
Mecanismo De Acción
N-cyclopropyl-4-methyl-1H-indole-2-carboxamide 47,497 acts as a potent agonist of cannabinoid receptors, particularly the CB1 receptor. It binds to the receptor and activates a signaling pathway that leads to the release of neurotransmitters and other signaling molecules. This can result in a wide range of physiological effects, depending on the specific receptor subtype and the location of the receptor in the body.
Biochemical and Physiological Effects
N-cyclopropyl-4-methyl-1H-indole-2-carboxamide 47,497 has been shown to have a wide range of biochemical and physiological effects. It can modulate the activity of neurotransmitters such as dopamine, serotonin, and GABA, and can affect various physiological processes such as pain perception, appetite regulation, and immune function. N-cyclopropyl-4-methyl-1H-indole-2-carboxamide 47,497 has also been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-4-methyl-1H-indole-2-carboxamide 47,497 is a useful tool for studying the mechanisms of action of cannabinoids and their effects on the body. It is a potent and selective agonist of cannabinoid receptors, and its effects can be easily measured using a variety of experimental techniques. However, N-cyclopropyl-4-methyl-1H-indole-2-carboxamide 47,497 has some limitations. It is a synthetic compound that does not occur naturally in the body, and its effects may not accurately reflect the effects of endogenous cannabinoids. Additionally, its potency and selectivity may vary depending on the experimental conditions.
Direcciones Futuras
There are many potential future directions for research involving N-cyclopropyl-4-methyl-1H-indole-2-carboxamide 47,497. One area of interest is the development of new drugs that target the endocannabinoid system. N-cyclopropyl-4-methyl-1H-indole-2-carboxamide 47,497 could be used as a reference compound in the development of these drugs. Another area of interest is the study of the effects of cannabinoids on specific physiological processes, such as pain perception or appetite regulation. N-cyclopropyl-4-methyl-1H-indole-2-carboxamide 47,497 could be used to investigate these processes in more detail. Finally, there is a need for further research into the long-term effects of cannabinoids on the body, including the potential for addiction and other adverse effects.
Métodos De Síntesis
The synthesis of N-cyclopropyl-4-methyl-1H-indole-2-carboxamide 47,497 involves several steps, starting with the reaction of cyclopropylmethylamine with 4-methylindole-2-carboxylic acid. This is followed by a series of chemical reactions, including esterification, reduction, and cyclization, to produce the final product. The synthesis of N-cyclopropyl-4-methyl-1H-indole-2-carboxamide 47,497 is complex and requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
N-cyclopropyl-4-methyl-1H-indole-2-carboxamide 47,497 has been used extensively in scientific research to study the mechanisms of action of cannabinoids and their effects on the body. It is commonly used as a reference compound in studies of cannabinoid receptors and their signaling pathways. N-cyclopropyl-4-methyl-1H-indole-2-carboxamide 47,497 has also been used to investigate the effects of cannabinoids on various physiological processes, such as pain perception, appetite regulation, and immune function.
Propiedades
IUPAC Name |
N-cyclopropyl-4-methyl-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-8-3-2-4-11-10(8)7-12(15-11)13(16)14-9-5-6-9/h2-4,7,9,15H,5-6H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDPKORSUAHGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=CC=C1)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-oxo-2-piperidin-1-ylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B7504726.png)
![3-[(2,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504730.png)
![3-[(4-Methoxyphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7504745.png)

![2-[[4-(4-Methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504751.png)
![N-cyclooctyl-2-[[4-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504777.png)





![7-Hydroxy-8-methyl-4-[(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7504813.png)
![2-chloro-N-[3-(1H-indol-3-yl)-1-oxo-1-[[3-(trifluoromethyl)phenyl]methylamino]propan-2-yl]benzamide](/img/structure/B7504820.png)